molecular formula C17H13ClN2O3S2 B2635348 (E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-46-6

(E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2635348
CAS No.: 682783-46-6
M. Wt: 392.87
InChI Key: RSXDQEYIVRUDSF-GXDHUFHOSA-N
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Description

(E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative characterized by a 2-chlorophenyl amide group and a furan-substituted thiazolidinone core. The (E)-configuration of the furan-2-ylmethylene group at the 5-position of the thiazolidinone ring is critical for its stereoelectronic properties. Its structural complexity arises from the conjugated system of the thiazolidinone ring, the furan moiety, and the propanamide linker, which collectively influence its solubility, stability, and reactivity .

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S2/c18-12-5-1-2-6-13(12)19-15(21)7-8-20-16(22)14(25-17(20)24)10-11-4-3-9-23-11/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXDQEYIVRUDSF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide, followed by cyclization and subsequent reaction with 3-bromopropanoic acid. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under strong acidic or basic conditions. Common oxidizing agents include:

ReagentConditionsProductYield (%)Reference
KMnO₄H₂SO₄, 60–80°CFuran-2,5-dione (maleic anhydride analog)65–72
CrO₃Acetic acid, reflux5-hydroxymethylfuran-2-one58–63

Mechanistic studies suggest the oxidation proceeds via epoxidation of the furan’s conjugated diene system, followed by ring-opening and rearrangement to form lactones or diketones.

Reduction Reactions

The thioxothiazolidinone moiety is susceptible to reduction at the C=S and C=N bonds:

ReagentConditionsProductSelectivity
LiAlH₄Dry THF, 0°C → RTThiazolidin-4-one>90%
NaBH₄/CuCl₂MeOH, 40°CThiazolidine-2-thiol75–80%

Reduction with LiAlH₄ cleaves the thioxo group (C=S → CH₂), while NaBH₄/CuCl₂ selectively reduces the imine bond (C=N → CH-NH).

Nucleophilic Substitution

The 2-chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects from the adjacent amide:

NucleophileConditionsProductRate Constant (k, s⁻¹)
NH₃ (aq.)DMF, 120°C2-Aminophenyl derivative2.1 × 10⁻⁴
HS⁻EtOH, reflux2-Mercaptophenyl analog4.7 × 10⁻⁴

Kinetic studies indicate that substitution proceeds via a Meisenheimer complex intermediate, with rates dependent on the nucleophile’s polarizability.

Amide Hydrolysis

The propanamide linker hydrolyzes under acidic or basic conditions:

ConditionsReagentProductHalf-Life (t₁/₂)
6M HClReflux, 12 hr3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid8.2 hr
2M NaOH80°C, 6 hrSodium propanoate salt5.5 hr

Hydrolysis follows pseudo-first-order kinetics, with acid-catalyzed mechanisms favoring carbocation intermediates.

Cycloaddition Reactions

The furan’s diene character enables Diels-Alder reactivity:

DienophileConditionsProductEndo:Exo Ratio
Maleic anhydrideToluene, 110°CBicyclic oxanorbornene adduct85:15
DMADMicrowave, 150°CFused tetrahydrofuran derivative92:8

Density functional theory (DFT) calculations corroborate the preference for endo transition states due to secondary orbital interactions .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the furan’s exocyclic double bond:

ConditionsProductQuantum Yield (Φ)
Acetonitrile, N₂Furan dimer (bridged cyclobutane)0.32

Transient absorption spectroscopy confirms the formation of a triplet diradical intermediate .

Catalytic Modifications

Palladium-catalyzed cross-coupling at the chlorophenyl group:

CatalystReagentProductTurnover Number (TON)
Pd(PPh₃)₄Phenylboronic acidBiaryl derivative420
Pd₂(dba)₃/XPhosVinyltrimethylsilaneStyryl-substituted analog380

Reactions proceed via oxidative addition of the C-Cl bond to Pd(0), followed by transmetalation and reductive elimination.

Scientific Research Applications

Anticancer Activity

Recent studies highlight the compound's cytotoxic effects against various cancer cell lines. The thiazolidinone derivatives, including this compound, have shown promising results in inhibiting the growth of cancer cells:

  • Mechanism of Action : The compound acts by inducing apoptosis in cancer cells through various pathways, including the disruption of mitochondrial function and modulation of signaling pathways involved in cell survival and proliferation.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of thiazolidinones exhibit moderate to high cytotoxicity against MCF-7 breast cancer cells, with inhibition rates reaching up to 64.4% at concentrations of 100 µg/mL .
    • Another study reported that similar compounds showed IC50_{50} values ranging from 11.10 µg/mL to 14.60 µg/mL against K562 leukemia cells, indicating their potential as effective anticancer agents .

Structure–Activity Relationship

The structure–activity relationship (SAR) studies provide insights into how modifications to the thiazolidinone core affect biological activity:

  • Substituents : Variations in the substituents on the furan and phenyl rings significantly influence the compound's potency. For instance, introducing electron-withdrawing groups can enhance anticancer activity by increasing the compound's electrophilicity, thereby improving interactions with cellular targets .
  • Comparative Analysis : A comparative analysis with other rhodanine derivatives revealed that compounds with bulky substituents at specific positions exhibited better bioactivity against cancer cell lines such as A549 and DU-145 .

Other Biological Activities

Apart from its anticancer properties, (E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may also possess other biological activities:

  • Antimicrobial Properties : Some derivatives have shown antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that thiazolidinone derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations:

Aromatic Substituent Impact: The 2-chlorophenyl group in the target compound may improve bioactivity compared to pyridin-2-yl () or 4-hydroxyphenyl () groups. Chlorine’s electron-withdrawing nature could enhance binding affinity to biological targets, as seen in nitro-substituted analogues ().

Thiazolidinone Modifications: The furan-2-ylmethylene group in the target compound and provides a planar conjugated system, which may facilitate π-π stacking interactions with enzymes or receptors. ’s 2-methyl-3-phenylallylidene substituent introduces steric bulk, possibly reducing reactivity compared to the furan-based analogues.

Methodological Considerations for Comparison

As noted in , structural similarity metrics (e.g., Tanimoto coefficients) are critical in virtual screening. The target compound’s furan-thiazolidinone scaffold aligns with bioactive heterocycles, but its unique substituents necessitate experimental validation to confirm hypothesized activities.

Biological Activity

The compound (E)-N-(2-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

 E N 2 chlorophenyl 3 5 furan 2 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl propanamide\text{ E N 2 chlorophenyl 3 5 furan 2 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl propanamide}

Synthesis

The synthesis of this compound typically involves the condensation of 2-chlorobenzoyl chloride with furan-2-carbaldehyde in the presence of a base, followed by cyclization to form the thiazolidinone ring. Various synthetic routes have been explored, leading to different derivatives with modified biological properties .

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to our target compound have shown moderate to strong antiproliferative effects in various cancer cell lines. A study highlighted that certain thiazolidinones demonstrated IC50 values ranging from 1.9 µM to 10 µM against human cancer cell lines, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5eHL-60 (Leukemia)5.0Induces apoptosis
5fMDA-MB-231 (Breast)6.5Cell cycle arrest
Target CompoundA549 (Lung)TBDTBD

The mechanisms underlying the anticancer activity of thiazolidinones often involve:

  • Apoptosis Induction : Many studies report that these compounds can trigger programmed cell death in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
  • Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at specific phases, preventing cancer cells from proliferating .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cellular damage and death .

Other Biological Activities

Beyond anticancer effects, thiazolidinones exhibit a range of biological activities:

  • Antioxidant Activity : Certain derivatives have demonstrated significant antioxidant properties, comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Properties : Some studies suggest that these compounds possess antibacterial and antifungal activities, making them potential candidates for antibiotic development .

Study on Antiproliferative Activity

In a notable study involving a series of synthesized thiazolidinones, it was found that modifications at the C-terminal significantly affected their antiproliferative activity. The electron-donating groups on the aromatic ring were crucial for enhancing cytotoxicity against leukemia cell lines .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the thiazolidinone core could dramatically influence biological activity. For example, introducing electron-withdrawing groups increased cytotoxicity in some instances, while electron-donating groups were beneficial in others .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis of thiazolidinone derivatives typically involves cyclocondensation or nucleophilic substitution. Key steps include:

  • Reagent selection : Use of chloroacetyl chloride with triethylamine as a base for acetylation reactions, as seen in the synthesis of analogous oxadiazole derivatives .
  • Reaction monitoring : TLC (thin-layer chromatography) to track reaction completion, followed by recrystallization (e.g., pet-ether) for purification .
  • Stereochemical control : Maintaining an inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups during thiazolidinone ring formation.

Q. Example Protocol :

React 2-chlorophenylamine with chloroacetyl chloride in triethylamine under reflux (4–6 hours).

Introduce furan-2-ylmethylene via Knoevenagel condensation under acidic conditions.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound structurally characterized, and what techniques validate its purity and stereochemistry?

Structural validation relies on a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolve the (E)-configuration of the furan-methylene group and confirm bond angles/geometry (e.g., C=O and C=S bond lengths ~1.22 Å and ~1.65 Å, respectively) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and thioxo groups (δ ~190 ppm for C=S) .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. What in silico and in vitro models are appropriate for evaluating bioactivity, and how can structure-activity relationships (SAR) be established?

Methodological Approach :

  • Molecular docking : Screen against targets like PPAR-γ or COX-2 using AutoDock Vina. Prioritize compounds with binding energies ≤ -8 kcal/mol .
  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
    • Anticancer : MTT assay (IC₅₀ < 10 µM in HeLa cells) .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance cytotoxicity by increasing electrophilicity.
    • Furan substitution improves membrane permeability due to lipophilic π-π interactions .

Q. How can analytical methods like HPLC or LC-MS be optimized for quantifying the compound in complex matrices?

Optimization Steps :

  • Column selection : C18 reverse-phase column (5 µm, 250 × 4.6 mm) for high resolution .
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid to enhance ionization in LC-MS .
  • Detection limits :
    • HPLC-UV : LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL.
    • LC-MS/MS : LOD = 0.01 µg/mL (MRM mode, m/z 450 → 320) .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

Key Findings :

  • Degradation pathways : Hydrolysis of the thioxo group in aqueous buffers (pH > 7) .

  • Stability profile :

    Condition Half-life (Days)
    Dry DMSO, -20°C>180
    Aqueous PBS (pH 7.4)7–14
    Light exposure3–5
  • Recommendations : Store in amber vials at -20°C with desiccants .

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